molecular formula C12H17BrN2 B15057807 2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine

2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine

Cat. No.: B15057807
M. Wt: 269.18 g/mol
InChI Key: IKUUAUAOTITBPI-UHFFFAOYSA-N
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Description

2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine is a valuable brominated heteroaromatic scaffold designed for use in medicinal chemistry and drug discovery research. This compound features a pyridine ring bearing a bromine atom at the 2-position and a 1-isopropylpyrrolidine moiety at the 3-position. The presence of the bromine substituent makes this molecule an excellent synthetic intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex molecules . Compounds containing fused or linked pyrrolidine and pyridine rings are frequently explored in pharmaceutical research for their potential biological activities . The incorporation of the isopropyl group on the pyrrolidine nitrogen can influence the compound's physicochemical properties, including lipophilicity and steric profile, which are critical parameters in optimizing drug-like characteristics. Researchers can leverage this building block in the synthesis of targeted libraries for high-throughput screening or as a key fragment in the development of potential therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,9,11H,4,6,8H2,1-2H3

InChI Key

IKUUAUAOTITBPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be disassembled in multiple ways:

  • Through disconnection of the C-Br bond, leading back to 3-(1-isopropylpyrrolidin-2-yl)pyridine
  • Through disconnection of the pyridine-pyrrolidine bond, leading back to 2-bromopyridine derivatives and isopropylpyrrolidine precursors
  • Through functional group interconversion of related pyridine derivatives

The choice of synthetic route depends on the availability of starting materials, laboratory capabilities, and scale requirements.

Direct Bromination Methods

Bromination with Molecular Bromine

One common approach to introducing bromine at the 2-position of pyridine derivatives involves using molecular bromine in appropriate solvents. Based on syntheses of related compounds, the following protocol could be adapted:

Reaction Conditions:

  • Substrate: 3-(1-isopropylpyrrolidin-2-yl)pyridine
  • Reagent: Bromine (Br₂)
  • Solvent: Chloroform or dichloromethane
  • Temperature: 0°C to room temperature
  • Reaction time: 10-60 minutes
  • Atmosphere: Inert (nitrogen or argon)

This method takes advantage of the electronic properties of the pyridine ring, where the nitrogen's electron-withdrawing effect activates the 2-position toward electrophilic bromination.

N-Bromosuccinimide Method

N-Bromosuccinimide (NBS) provides a milder and more selective brominating agent compared to molecular bromine, which may be advantageous given the complexity of the target molecule:

Reaction Conditions:

  • Substrate: 3-(1-isopropylpyrrolidin-2-yl)pyridine
  • Reagent: N-Bromosuccinimide (NBS)
  • Base: Triethylamine
  • Solvent: Dichloromethane or THF
  • Temperature: Room temperature
  • Reaction time: 1-16 hours

The presence of the triethylamine helps control the reactivity and improves selectivity for the 2-position.

Hydrogen Bromide Method

An alternative approach involves the use of hydrogen bromide as the brominating agent in an appropriate organic acid solvent:

Reaction Conditions:

  • Starting material: 3-(1-isopropylpyrrolidin-2-yl)pyridine
  • Brominating agent: Hydrogen bromide
  • Solvent: Organic acid (e.g., acetic acid)
  • Temperature: 100-140°C
  • Reaction time: 4-7 hours
  • Molar ratio (substrate:HBr): 1:2-2.5

This method, while more aggressive, can provide higher yields in some cases but requires careful temperature control to prevent side reactions.

Sequential Functionalization Methods

Two-Step Synthesis via 2-Bromo-3-hydroxypyridine

A promising approach involves first synthesizing 2-bromo-3-hydroxypyridine, followed by functionalization to introduce the isopropylpyrrolidine moiety:

Step 1: Preparation of 2-bromo-3-hydroxypyridine

  • Starting material: 3-hydroxypyridine
  • Reagent: Bromine
  • Conditions: Aqueous sodium hydroxide solution (40%) at -10 to 0°C
  • Process: Dropwise addition of 3-hydroxypyridine solution to bromine solution
  • Temperature control: 10-15°C
  • Reaction time: 2.5-3 hours at room temperature
  • Workup: Acidification to pH 7, recrystallization

Coupling Reaction Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds:

Suzuki Coupling Approach:

  • Starting material: 2-bromo-3-bromopyridine or related derivative
  • Coupling partner: Boronic acid derivative of isopropylpyrrolidine
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1-5 mol%)
  • Base: Potassium carbonate (3 equiv)
  • Solvent: Dioxane/water (2.5:1)
  • Temperature: 80°C to reflux
  • Reaction time: 1-16 hours
  • Atmosphere: Nitrogen

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents another viable approach for introducing the pyrrolidine moiety:

Reaction Conditions:

  • Starting material: 2-bromopyridine with a suitable leaving group at position 3
  • Amine component: 1-isopropylpyrrolidine
  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
  • Ligand: BINAP, XPhos, or other phosphine ligands
  • Base: Sodium tert-butoxide or cesium carbonate
  • Solvent: Toluene or dioxane
  • Temperature: 80-110°C
  • Reaction time: 12-24 hours

Optimization Parameters and Scale-up Considerations

Optimization of the synthetic routes for this compound requires careful consideration of multiple parameters that affect yield, purity, and scalability.

Table 1: Critical Parameters for Optimization of this compound Synthesis

Parameter Range to Investigate Impact on Synthesis Monitoring Method
Temperature 0-140°C (method-dependent) Reaction rate, selectivity Internal thermometer, temperature control system
Reaction time 30 min to 24 hours Conversion, side product formation TLC, HPLC
Reagent ratio 1:1 to 1:3 (substrate:reagent) Conversion, economics Stoichiometry calculation
Catalyst loading 1-10 mol% Reaction rate, economics Weight calculation
Solvent selection Method-dependent Solubility, reaction rate Solubility testing
pH 4-9 (for workup) Product stability, isolation pH meter
Concentration 0.1-1.0 M Reaction rate, selectivity Volume measurement

Scale-up Considerations

When scaling up the synthesis of this compound, several additional factors must be considered:

  • Heat transfer : Large-scale bromination reactions may generate significant heat, requiring efficient cooling systems
  • Mixing efficiency : Ensuring homogeneous mixing becomes critical in larger reactors
  • Safety : Handling of reactive brominating agents requires proper engineering controls
  • Waste management : Environmentally responsible disposal of reaction byproducts
  • Process economics : Cost analysis of reagents, solvents, and catalysts

Purification Methods

Purification of this compound typically involves a combination of techniques, selected based on the specific synthetic route and impurity profile.

Crystallization and Recrystallization

For related brominated pyridines, recrystallization has proven effective:

  • Solvent systems: Ethanol/water (75% ethanol), ethyl acetate, or toluene
  • Process: Dissolution in minimal hot solvent, slow cooling, filtration
  • Typical recovery: 70-90% of theoretical yield
  • Purity improvement: >95% to >99%

Chromatographic Purification

For laboratory-scale synthesis or when high purity is required:

  • Stationary phase: Silica gel (typically 60-120 mesh)
  • Mobile phase: Gradient systems starting with non-polar solvents (hexanes) and increasing polarity (ethyl acetate, methanol)
  • Detection: TLC with UV visualization, potentially with ninhydrin staining
  • Fraction analysis: HPLC or TLC

Extraction and Washing

Following reaction completion:

  • Dilution with water
  • Extraction with organic solvents (ethyl acetate, dichloromethane, or diethyl ether)
  • Washing of organic phase with:
    • Aqueous sodium thiosulfate (to remove excess bromine)
    • Saturated brine
    • Drying with anhydrous sodium sulfate or magnesium sulfate

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound requires comprehensive analytical characterization.

Table 2: Expected Analytical Data for this compound

Analytical Method Expected Results Purpose
¹H NMR (400 MHz, CDCl₃) Pyridine protons: δ 8.2-8.4 (H-6), 7.4-7.6 (H-5), 7.1-7.3 (H-4) ppm
Pyrrolidine protons: δ 3.8-4.0 (H-2'), 3.0-3.2 (H-5'), 2.0-2.4 (H-3', H-4') ppm
Isopropyl protons: δ 2.8-3.0 (CH), 1.0-1.2 (CH₃) ppm
Structural confirmation
¹³C NMR (100 MHz, CDCl₃) Pyridine carbons: δ 149-151, 140-143, 136-138, 123-125, 122-124 ppm
Pyrrolidine carbons: δ 59-61, 54-56, 32-34, 23-25 ppm
Isopropyl carbons: δ 50-52, 21-23 ppm
Carbon framework confirmation
HRMS [M+H]⁺: 269.0703 and 271.0683 (isotope pattern for Br) Molecular weight confirmation
IR (KBr) 3050-3000 cm⁻¹ (aromatic C-H)
2960-2850 cm⁻¹ (aliphatic C-H)
1580-1560, 1460-1430 cm⁻¹ (aromatic C=C, C=N)
1000-980 cm⁻¹ (C-Br)
Functional group confirmation
Melting Point Expected range to be determined experimentally Purity indicator
HPLC Retention time and purity profile Purity assessment

Structure Elucidation Challenges

The structural confirmation of this compound presents specific challenges:

  • Potential for rotamers due to hindered rotation around the pyridine-pyrrolidine bond
  • Stereochemical considerations at the pyrrolidine C-2 position
  • Distinction between regioisomers if bromination selectivity is imperfect

Advanced 2D NMR techniques such as HSQC, HMBC, and NOESY may be required for complete structural assignment.

Comparative Analysis of Synthetic Methods

Based on the synthetic approaches described, a comparative analysis helps identify the most suitable method for specific applications.

Table 3: Comparison of Synthetic Methods for this compound

Method Advantages Limitations Expected Yield Scalability Potential
Direct Bromination with Br₂ Simple procedure, readily available reagents Lower selectivity, handling hazardous bromine 60-75% Moderate
NBS Bromination Milder conditions, higher selectivity Longer reaction times, potentially lower yields 50-70% Good
HBr Method Economical reagents, suitable for scale-up Harsh conditions, potential side reactions 65-80% Good
Two-Step via 2-Bromo-3-hydroxypyridine Higher selectivity, cleaner product Multi-step process, lower overall yield 40-60% Moderate
Grignard Approach Good functional group tolerance Moisture-sensitive reagents, specialized equipment 55-75% Challenging
Palladium-Catalyzed Coupling Mild conditions, high selectivity Expensive catalysts, potentially complex purification 65-85% Moderate

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine and related bromopyridines:

Compound Substituent at 3-Position Electronic Effect Steric Bulk Reactivity in Cross-Coupling References
This compound 1-Isopropylpyrrolidinyl Electron-donating (amine) High Likely slower due to steric hindrance
2-Bromo-3-methylpyridine Methyl Weakly electron-donating Low Moderate
2-Bromo-3-(methoxymethyl)pyridine (S12-2) Methoxymethyl Electron-donating (ether) Moderate Moderate (70% yield in synthesis)
2-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl (at 5-position) Electron-withdrawing Low Rapid (complete conversion in 8h)
2-Bromo-3-(trifluoromethyl)pyridine Trifluoromethyl Electron-withdrawing Moderate No reaction under standard conditions

Reactivity in Homocoupling and Cross-Coupling Reactions

  • Steric Effects: The 1-isopropylpyrrolidinyl group in the target compound imposes significant steric hindrance, likely slowing reactions like reductive homocoupling or cross-coupling compared to less bulky derivatives (e.g., 2-bromo-3-methylpyridine).
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) accelerate homocoupling by polarizing the C-Br bond, while electron-donating groups (e.g., pyrrolidinyl) may reduce electrophilicity, requiring optimized catalysts or conditions .

Research Findings and Implications

Catalytic Challenges

Palladium-catalyzed reactions with sterically hindered bromopyridines may require specialized ligands (e.g., bulky phosphines) or elevated temperatures. The success of S12-3 synthesis (a complex macrocycle) using 2-bromo-3-(methoxymethyl)pyridine highlights the feasibility of coupling bulky bromopyridines under optimized conditions .

Green Chemistry Considerations

The use of biorenewable solvents like Cyrene™/GVL mixtures improves sustainability in bromopyridine reactions. However, steric hindrance in 3-substituted derivatives may necessitate longer reaction times or higher catalyst loadings compared to simpler analogs .

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